molecular formula C18H19N5O2 B11610376 7-ethyl-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-ethyl-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11610376
M. Wt: 337.4 g/mol
InChI Key: JSZWBUBKWOQBIZ-UHFFFAOYSA-N
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Description

The compound 7-ethyl-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from simpler organic precursors. The key steps include:

    Formation of the Tricyclic Core: This involves cyclization reactions that form the tricyclic structure. Common reagents include cyclization agents such as phosphorus oxychloride (POCl3) and bases like triethylamine.

    Introduction of Functional Groups: Functional groups such as the ethyl, imino, and oxo groups are introduced through various substitution reactions. Reagents like ethyl iodide, ammonia, and oxidizing agents are used.

    Final Coupling: The final step involves coupling the tricyclic core with the prop-2-enyl group and the carboxamide group. This is typically achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-ethyl-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., NaCl), amines (e.g., NH3)

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups.

Scientific Research Applications

7-ethyl-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for synthesizing more complex molecules.

    Materials Science: The compound’s stability and reactivity make it suitable for developing new materials with specific properties.

Mechanism of Action

The mechanism by which 7-ethyl-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or activation of receptor signaling.

Comparison with Similar Compounds

7-ethyl-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: can be compared with similar compounds such as:

The uniqueness of This compound lies in its specific functional groups and the arrangement of its tricyclic core, which confer distinct chemical and biological properties.

Biological Activity

The compound 7-ethyl-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule belonging to the triazatricyclo class. Its unique structure incorporates multiple nitrogen atoms and various functional groups such as imino, carbonyl, and amide functionalities. These features contribute to its potential biological activities and therapeutic applications.

  • Molecular Formula: C18H19N5O2
  • Molecular Weight: 337.4 g/mol
  • IUPAC Name: this compound
  • Chemical Structure: The compound features a tricyclic framework with several functional groups that enhance its reactivity and interaction with biological targets.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit a range of biological activities. Preliminary studies suggest that 7-ethyl-6-imino... may have potential applications in:

  • Anticancer Activity:
    • Compounds in the triazatricyclo family have shown promise in inhibiting tumor growth through various mechanisms.
    • Studies have indicated that similar compounds can induce apoptosis in cancer cells by disrupting mitochondrial function.
  • Antimicrobial Properties:
    • The presence of imino and carbonyl groups may contribute to antimicrobial activity against various pathogens.
    • Some derivatives have been reported to exhibit significant antibacterial effects.
  • Anti-inflammatory Effects:
    • Certain analogs have demonstrated the ability to reduce inflammatory markers in vitro and in vivo.
    • Mechanistic studies suggest modulation of cytokine production as a potential pathway for these effects.

Case Studies

  • Study on Anticancer Properties:
    • A study conducted on a related compound showed that it significantly inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 15 µM.
    • Mechanistic investigations revealed that the compound induced cell cycle arrest at the G2/M phase.
  • Antimicrobial Evaluation:
    • A series of derivatives were tested against Staphylococcus aureus and Escherichia coli.
    • Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting moderate antibacterial activity.
  • Inflammation Model:
    • In an animal model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups.

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes which may include:

  • Formation of the triazatricyclo core through cyclization reactions.
  • Introduction of functional groups via nucleophilic substitutions or acylation reactions.
  • Final purification through chromatography techniques to ensure high yield and purity.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for assessing its pharmacological relevance:

  • Binding Affinity Studies: Utilizing techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine binding interactions with target proteins.
  • In Silico Docking: Computational modeling can predict binding modes and affinities with various biomolecular targets.

Properties

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

7-ethyl-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C18H19N5O2/c1-4-8-20-17(24)12-10-13-16(22(5-2)14(12)19)21-15-11(3)7-6-9-23(15)18(13)25/h4,6-7,9-10,19H,1,5,8H2,2-3H3,(H,20,24)

InChI Key

JSZWBUBKWOQBIZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C1=N)C(=O)NCC=C)C(=O)N3C=CC=C(C3=N2)C

Origin of Product

United States

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